

# Spectroscopic Data Cross-Reference for 3-Methyloxane: A Comparative Guide

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## **Compound of Interest**

Compound Name: 3-Methyltetrahydropyran

Cat. No.: B1614883

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for 3-methyloxane and its structural isomers, oxane (tetrahydropyran) and 4-methyloxane. Due to the limited availability of experimental data for 3-methyloxane, this guide utilizes high-quality predicted spectroscopic data for this compound and cross-references it with available experimental data for its isomers. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science who may be working with or synthesizing these cyclic ethers.

## Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-methyloxane (predicted), oxane (experimental), and 4-methyloxane (experimental).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-Methyloxane)

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3-Methyloxane (Predicted)	~3.8-3.2	m	3H	-OCH <sub>2</sub> - and -OCH-
~1.8-1.2	m	6H	-CH <sub>2</sub> -	
~0.9	d	3H	-CH <sub>3</sub>	
Oxane (Experimental)	~3.7	t	4H	-OCH <sub>2</sub> -
~1.6	m	6H	-CH <sub>2</sub> -	
4-Methyloxane (Experimental)	~3.9-3.3	m	4H	-OCH <sub>2</sub> -
~1.8-1.1	m	5H	-CH <sub>2</sub> - and -CH-	
~0.9	d	3H	-CH <sub>3</sub>	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-Methyloxane)

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
3-Methyloxane (Predicted)	~75	-OCH-
	~68	-OCH <sub>2</sub> -
	~35	-CH-
	~32	-CH <sub>2</sub> -
	~26	-CH <sub>2</sub> -
	~22	-CH <sub>3</sub>
Oxane (Experimental)	68.5	-OCH <sub>2</sub> -
	26.5	-CH <sub>2</sub> -
	23.5	-CH <sub>2</sub> -
4-Methyloxane (Experimental)	67.5	-OCH <sub>2</sub> -
	34.5	-CH <sub>2</sub> -
	31.0	-CH-
	22.0	-CH <sub>3</sub>

Table 3: Infrared (IR) Spectroscopy Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-Methyloxane)

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
3-Methyloxane (Predicted)	2950-2850	C-H stretch (alkane)
	1100-1050	C-O stretch (ether)
Oxane (Experimental)	2940-2840	C-H stretch (alkane)
	1090	C-O stretch (ether)
4-Methyloxane (Experimental)	2950-2850	C-H stretch (alkane)
	1095	C-O stretch (ether)

Table 4: Mass Spectrometry Data (Predicted for 3-Methyloxane, Experimental for Oxane and 4-Methyloxane)

Compound	Molecular Ion ( $M^+$ ) m/z	Key Fragment Ions (m/z)
3-Methyloxane (Predicted)	100	85, 71, 57, 43
Oxane (Experimental)	86	85, 57, 43, 29
4-Methyloxane (Experimental)	100	85, 71, 57, 43

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples of cyclic ethers.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1H$ and $^{13}C$ )

- Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $D_2O$ ,  $DMSO-d_6$ ) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte and the desired spectral window.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
  - Typical spectral width: -2 to 12 ppm.
  - Number of scans: 8-16, depending on the sample concentration.
  - A relaxation delay of 1-2 seconds is typically used.
- $^{13}C$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.

- Typical spectral width: 0 to 220 ppm.
- Number of scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
- A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of quaternary carbons.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

## 2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.
- Instrumentation: An FT-IR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean, empty salt plates or the ATR crystal.
  - Record the sample spectrum. The instrument software will automatically subtract the background.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - Spectral range: 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## 3. Mass Spectrometry (MS)

- Sample Introduction: For volatile liquid samples, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For GC-MS, a small amount of the sample is

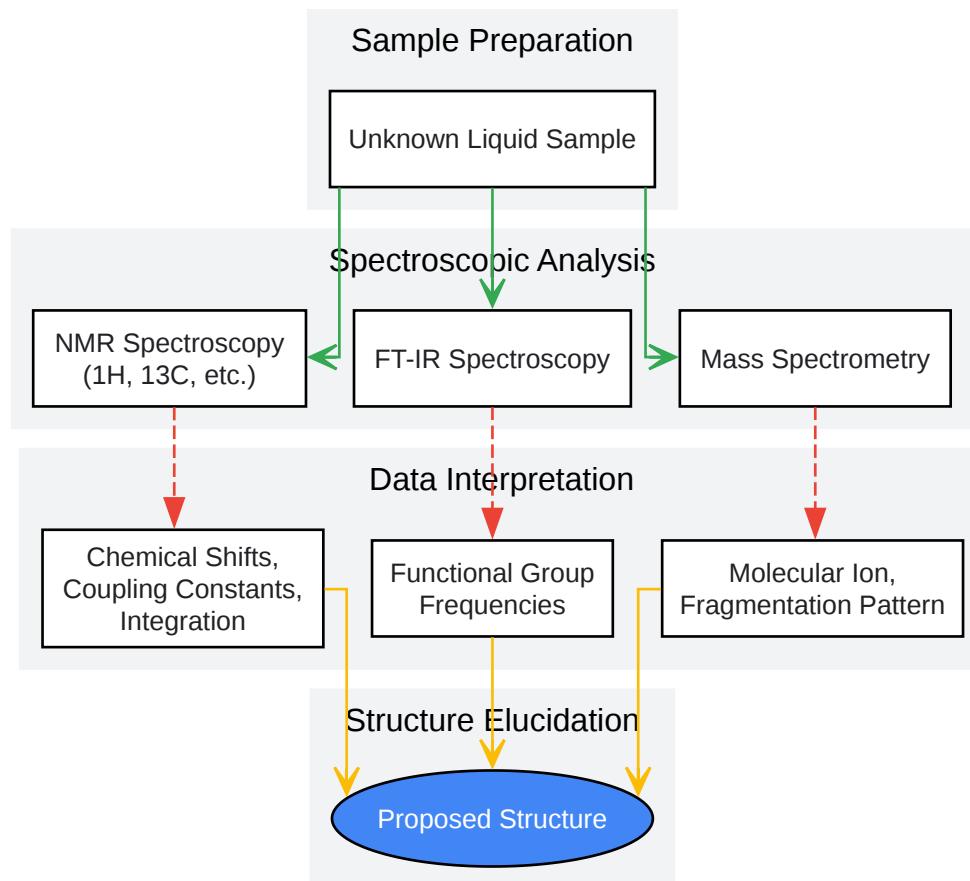
injected into the GC, which separates the components before they enter the mass spectrometer.

- Ionization: Electron Ionization (EI) is a common method for small organic molecules.
- Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different  $m/z$  values.
- Data Analysis: The molecular ion peak ( $M^+$ ) provides the molecular weight of the compound. The fragmentation pattern provides structural information.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of an unknown organic compound.

## General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for the identification of an unknown liquid organic compound using NMR, FT-IR, and Mass Spectrometry.

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